molecular formula C6H12O B14426446 (2S)-2,3-Dimethylbut-3-en-1-ol CAS No. 82189-55-7

(2S)-2,3-Dimethylbut-3-en-1-ol

Cat. No.: B14426446
CAS No.: 82189-55-7
M. Wt: 100.16 g/mol
InChI Key: OSUIFWPTEFZCMB-ZCFIWIBFSA-N
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Description

(2S)-2,3-Dimethylbut-3-en-1-ol: is an organic compound with the molecular formula C6H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3-Dimethylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2,3-Dimethylbut-3-en-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,3-Dimethylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF under reflux conditions.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed:

    Oxidation: (2S)-2,3-Dimethylbut-3-en-2-one.

    Reduction: (2S)-2,3-Dimethylbutane.

    Substitution: (2S)-2,3-Dimethylbut-3-en-1-chloride.

Scientific Research Applications

Chemistry: (2S)-2,3-Dimethylbut-3-en-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and stereoselective reactions.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and natural products.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development and medicinal chemistry studies.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.

Mechanism of Action

The mechanism by which (2S)-2,3-Dimethylbut-3-en-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    (2R)-2,3-Dimethylbut-3-en-1-ol: The enantiomer of (2S)-2,3-Dimethylbut-3-en-1-ol, which has the opposite configuration at the chiral center.

    2,3-Dimethylbutane-1-ol: A structural isomer with a different arrangement of atoms.

    2,3-Dimethylbut-2-en-1-ol: A positional isomer with the double bond in a different location.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.

Properties

CAS No.

82189-55-7

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2S)-2,3-dimethylbut-3-en-1-ol

InChI

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3/t6-/m1/s1

InChI Key

OSUIFWPTEFZCMB-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CO)C(=C)C

Canonical SMILES

CC(CO)C(=C)C

Origin of Product

United States

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